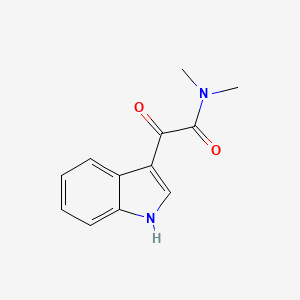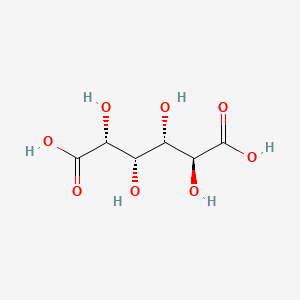
Acide glucarique
Vue d'ensemble
Description
L'acide glucarique, également connu sous le nom d'acide saccharique, est un acide aldarique naturel présent dans divers fruits et légumes. C'est un dérivé du glucose et sa formule chimique est C₆H₁₀O₈.
Applications De Recherche Scientifique
Glucaric acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Glucaric acid’s primary target is the enzyme Glucarate dehydratase . This enzyme is found in organisms like Escherichia coli . The interaction between glucaric acid and this enzyme plays a crucial role in its mechanism of action.
Mode of Action
It is known that glucaric acid interacts with its target, glucarate dehydratase, which is involved in the metabolic processes of the organism . The interaction between glucaric acid and its target can lead to changes in the metabolic processes of the organism.
Biochemical Pathways
Glucaric acid is involved in several biochemical pathways. It is a by-product of the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors to synthesize glycans . In this pathway, glucose-6-phosphate formed from glucose is isomerized into glucose-1-phosphate by phosphoglucomutase .
Pharmacokinetics
It is known that glucaric acid is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of glucaric acid’s action are diverse. It has been shown to have hepatoprotective , anti-inflammatory, cholesterol-lowering, antioxidant , and anti-carcinogenic effects. Glucaric acid improves liver detoxification by downregulating hepatocyte apoptosis, reducing glucuronide deconjugates levels, reducing ROS production, and inhibiting β-Glucuronidase enzyme that reduces re-absorption of toxins in hepatocytes .
Action Environment
The action, efficacy, and stability of glucaric acid can be influenced by various environmental factors. For instance, the non-genetic cell-to-cell variations and the stability of myo-inositol oxygenase (MIOX), a key enzyme in glucaric acid production, were identified as critical factors for glucaric acid production . Additionally, the high detection limit of the glucaric acid biosensor was a key condition for performing high-throughput screening of glucaric acid-efficient production strains .
Analyse Biochimique
Biochemical Properties
Glucaric acid plays a crucial role in biochemical reactions, particularly in the detoxification processes within the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which glucaric acid inhibits. This inhibition prevents the deconjugation of glucuronides, thereby aiding in the excretion of toxins . Additionally, glucaric acid acts as a chelating agent, binding to metal ions such as calcium and magnesium, which enhances its role in detoxification and other biochemical processes .
Cellular Effects
Glucaric acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucaric acid has been shown to downregulate the apoptosis of hepatocytes, reduce reactive oxygen species production, and inhibit the synthesis of β-glucuronidase . These actions collectively contribute to improved liver detoxification and overall cellular health.
Molecular Mechanism
At the molecular level, glucaric acid exerts its effects through several mechanisms. It binds to and inhibits the enzyme β-glucuronidase, reducing the reabsorption of toxins in hepatocytes . Additionally, glucaric acid’s chelating properties allow it to bind metal ions, which can influence various biochemical pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucaric acid have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that glucaric acid can maintain its detoxifying effects over extended periods, although its efficacy may decrease with prolonged exposure to certain environmental conditions . Additionally, glucaric acid’s ability to inhibit β-glucuronidase remains consistent over time, contributing to its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of glucaric acid vary with different dosages in animal models. Studies have shown that low to moderate doses of glucaric acid can enhance detoxification processes without adverse effects. At high doses, glucaric acid may exhibit toxic effects, including liver damage and disruption of normal metabolic functions . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
Glucaric acid is involved in several metabolic pathways, including the glucuronic acid pathway. In this pathway, glucose is converted to glucuronic acid, which is then further oxidized to glucaric acid . Enzymes such as glucose-6-phosphate dehydrogenase and uronate dehydrogenase play critical roles in these conversions. Glucaric acid also interacts with cofactors like NAD+ and NADP+, which are essential for its metabolic functions .
Transport and Distribution
Within cells and tissues, glucaric acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Glucaric acid’s interaction with binding proteins can influence its localization and accumulation within tissues . This distribution is crucial for its detoxifying effects, as it ensures that glucaric acid reaches the target sites where it can exert its biochemical actions.
Subcellular Localization
Glucaric acid’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in detoxification processes . Additionally, glucaric acid may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization ensures that glucaric acid can effectively participate in cellular detoxification and other biochemical pathways .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acide glucarique peut être synthétisé par oxydation du glucose. Une méthode courante consiste à utiliser l'acide nitrique comme oxydant, qui convertit le glucose en this compound avec des rendements modérés . Une autre approche est la méthode biocatalytique, qui utilise des micro-organismes modifiés génétiquement tels qu'Escherichia coli et Saccharomyces cerevisiae pour produire de l'this compound à partir du glucose .
Méthodes de production industrielle
La production industrielle d'this compound implique souvent des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont modifiés pour exprimer des enzymes spécifiques qui catalysent la conversion du glucose en this compound. Le bouillon de fermentation est ensuite soumis à des processus de purification, tels que la cristallisation antisolvant et le séchage azéotropique, pour obtenir de l'this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L'acide glucarique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La réaction la plus courante est l'oxydation du glucose en this compound à l'aide d'acide nitrique .
Réactifs et conditions courantes
Oxydation: L'acide nitrique est couramment utilisé comme oxydant pour convertir le glucose en this compound.
Réduction: L'this compound peut être réduit en ses alcools correspondants à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution: L'this compound peut subir des réactions d'estérification avec des alcools en présence de catalyseurs acides pour former des esters.
Principaux produits formés
Oxydation: Le principal produit est l'this compound lui-même.
Réduction: Les principaux produits sont des dérivés de l'this compound, tels que la glucarolactone.
Substitution: Les réactions d'estérification produisent des esters d'this compound.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Médecine: Il s'est avéré prometteur pour réduire le taux de cholestérol et inhiber la croissance tumorale.
Mécanisme d'action
L'this compound exerce ses effets par le biais de diverses voies moléculaires. Dans le foie, il améliore les processus de détoxification en augmentant la solubilité des substances toxiques, ce qui facilite leur excrétion . Il inhibe également l'enzyme bêta-glucuronidase, qui est impliquée dans la production de carcinogènes . De plus, l'this compound possède des propriétés antioxydantes, qui contribuent à ses effets protecteurs contre le stress oxydatif .
Comparaison Avec Des Composés Similaires
L'acide glucarique est souvent comparé à d'autres composés similaires, tels que l'acide glucuronique et l'acide gluconique. Bien que tous trois soient des dérivés du glucose, ils diffèrent par leurs structures chimiques et leurs propriétés :
Acide glucuronique: Il est un précurseur de la synthèse des glycosaminoglycanes et joue un rôle crucial dans les processus de détoxification dans le foie.
Acide gluconique: Il est utilisé dans les industries alimentaires et pharmaceutiques comme régulateur de pH et agent chélatant.
L'this compound se distingue par ses deux groupes d'acides carboxyliques, ce qui en fait un élément de base précieux pour la synthèse de polymères biodégradables et d'autres applications industrielles .
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859455, DTXSID501340165 | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
912 mg/mL | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25525-21-7, 87-73-0 | |
| Record name | Glucaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
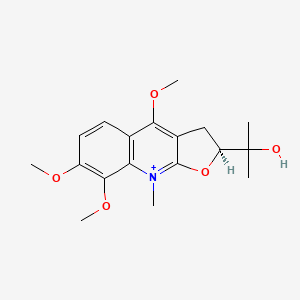
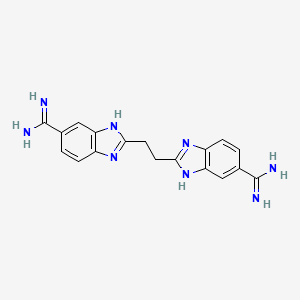
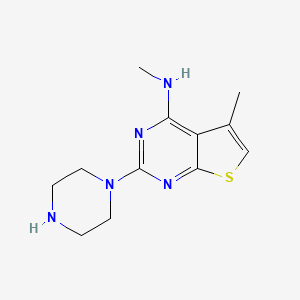


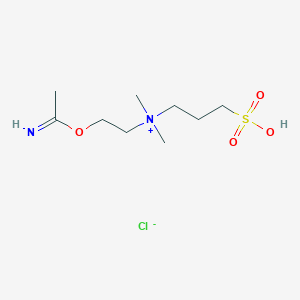
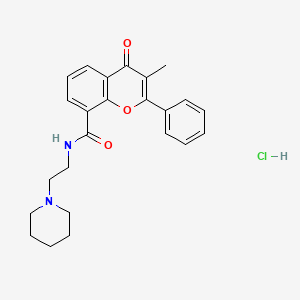


![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
